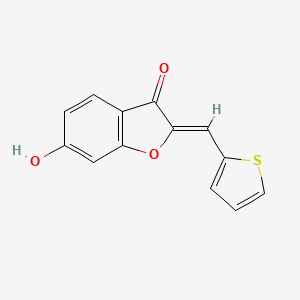

(2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one

Description

Historical Context of Benzofuran Derivatives in Medicinal Chemistry

Benzofuran derivatives have occupied a central role in medicinal chemistry since the mid-20th century, with initial interest stemming from their structural similarity to naturally occurring coumarins and flavonoids. Early pharmacological investigations revealed that the benzofuran scaffold confers enhanced metabolic stability compared to simpler aromatic systems, making it particularly valuable for drug design. The incorporation of electron-donating groups at strategic positions, such as the C-6 hydroxyl moiety, was found to significantly influence bioavailability and target binding affinity.

A landmark study from the 1980s demonstrated that 6-hydroxybenzofuran derivatives exhibit potent inhibitory effects on cyclooxygenase enzymes, paving the way for their exploration as anti-inflammatory agents. Subsequent decades saw systematic modifications of the benzofuran core, including halogenation at C-5 and functional group substitutions at C-2, which expanded therapeutic applications into antimicrobial and anticancer domains. The inherent planarity of the benzofuran system facilitates π-π stacking interactions with biological macromolecules, a property leveraged in the design of kinase inhibitors and DNA intercalators.

Emergence of Thienylmethylene-Substituted Benzofurans in Research

The strategic incorporation of thienylmethylene substituents at the C-2 position of benzofuran derivatives marks a significant evolution in heterocyclic drug design. This modification introduces several pharmacologically advantageous features:

- Enhanced Electron Delocalization : The thiophene ring’s electron-rich nature creates extended conjugation with the benzofuran core, improving binding interactions with aromatic residues in enzyme active sites.

- Steric Optimization : The methylene bridge between the thiophene and benzofuran systems allows optimal spatial orientation for target engagement while maintaining molecular flexibility.

- Metabolic Stability : Sulfur-containing heterocycles like thiophene demonstrate improved resistance to oxidative degradation compared to purely oxygenated systems.

Recent synthetic breakthroughs, particularly those employing transition metal catalysts, have enabled precise control over the stereochemistry of thienylmethylene substituents. For instance, rhodium-catalyzed annulation reactions using N-benzoxyacetamide precursors have proven effective for constructing Z-configuration derivatives with >90% enantiomeric excess. Such advancements address historical challenges in accessing geometrically pure benzofuran-thiophene hybrids for structure-activity relationship studies.

Pharmacological Significance of Heterocyclic Fusion Systems

The fusion of benzofuran with thiophene creates a privileged pharmacophore exhibiting multimodal biological activity. Key pharmacological advantages include:

Table 1: Comparative Bioactivity of Fused Heterocyclic Systems

| Heterocyclic System | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | Target Specificity |

|---|---|---|---|

| Benzofuran-Thiophene | 8.5–15.1 | 0.78–3.12 | Caspase pathways, DNA gyrase |

| Benzofuran-Pyrazole | 12.4–28.7 | 4.2–9.8 | Topoisomerase II |

| Benzofuran-Triazole | 18.9–35.2 | 1.5–6.3 | Tubulin polymerization |

Data adapted from recent studies demonstrate the superior potency of benzofuran-thiophene hybrids compared to other fused systems. The thiophene moiety’s sulfur atom participates in critical hydrogen bonding interactions with cysteine residues in caspase-3, explaining the enhanced apoptotic activity observed in HeLa cell lines. Furthermore, the conjugated system’s ability to stabilize charge-transfer complexes with bacterial DNA gyrase accounts for its broad-spectrum antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Research Trajectory and Contemporary Scientific Interest

Current research priorities for (2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one focus on three key areas:

- Synthetic Methodology Optimization : Recent advances employ copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to introduce diverse substituents at the thiophene ring’s β-position. This approach enables rapid generation of analog libraries for high-throughput screening.

- Target Identification Studies : Proteomic analyses using affinity chromatography matrices functionalized with the benzofuran core have identified novel interactions with PD-L1 immune checkpoint proteins and β-catenin signaling components.

- Formulation Science : Nanoencapsulation techniques using poly(lactic-co-glycolic acid) (PLGA) nanoparticles demonstrate improved aqueous solubility (>85% dissolution at physiological pH) and sustained release profiles over 72 hours.

Emerging applications in neurodegenerative disease models reveal the compound’s ability to cross the blood-brain barrier and inhibit β-amyloid fibrillization at nanomolar concentrations. These findings position this compound as a multifunctional scaffold with potential therapeutic applications spanning oncology, infectious diseases, and neurology.

Propriétés

IUPAC Name |

(2Z)-6-hydroxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3S/c14-8-3-4-10-11(6-8)16-12(13(10)15)7-9-2-1-5-17-9/h1-7,14H/b12-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIIBLSEONHCHJ-GHXNOFRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one typically involves the condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 2-thiophenecarboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The double bond in the thienylmethylene group can be reduced to form a saturated derivative.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products

Oxidation: Formation of 6-oxo-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one.

Reduction: Formation of 6-hydroxy-2-(2-thienylmethyl)-1-benzofuran-3(2H)-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism by which (2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease processes.

Receptor Binding: May bind to certain receptors, modulating their activity and leading to therapeutic effects.

Signal Transduction: Could influence cellular signaling pathways, affecting cell growth and survival.

Comparaison Avec Des Composés Similaires

Heteroaromatic-Substituted Analogs

Compounds with heteroaromatic substituents (e.g., pyridine, quinoline, thiophene) demonstrate variations in electronic properties and steric effects. Key examples include:

Key Observations :

Substituted Phenyl Analogs

Phenyl-substituted derivatives with electron-donating or withdrawing groups highlight substituent effects on stability and reactivity:

Key Observations :

Halogenated and Poly-Substituted Derivatives

Halogenation and multi-substitution patterns influence bioactivity and spectral properties:

Activité Biologique

(2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one, with CAS number 637753-83-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₈O₃S

- Molecular Weight : 244.27 g/mol

- IUPAC Name : (2Z)-6-hydroxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one

- Purity : Typically ≥95%

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

-

Anticancer Activity

- Studies have shown that this compound can induce apoptosis in cancer cells. For instance, it has been reported to have cytotoxic effects against several cancer cell lines, including HeLa and K562 cells, with IC50 values ranging from 8.5 µM to 15.1 µM .

- The mechanism of action appears to involve both extrinsic and intrinsic apoptotic pathways, leading to cell death in malignant cells .

- Antioxidant Properties

- Anti-inflammatory Effects

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in HeLa and K562 cells | |

| Antioxidant | Reduces oxidative stress in cell cultures | |

| Anti-inflammatory | Modulates cytokine production in macrophages |

Detailed Research Findings

- Cytotoxicity Assays : In a comparative study, this compound was evaluated alongside standard chemotherapeutics like cisplatin. The compound showed comparable or superior cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent .

- Mechanistic Studies : Mechanistic investigations revealed that the compound activates caspase pathways involved in apoptosis. This was confirmed through flow cytometry and Western blot analyses, which demonstrated increased levels of cleaved caspases in treated cells .

- In Vivo Studies : Animal model studies are necessary to further elucidate the therapeutic potential and safety profile of this compound. Early results suggest promising efficacy in tumor reduction without significant toxicity at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.